molecular formula C17H21N3O2 B14147126 N'-(adamantane-1-carbonyl)pyridine-2-carbohydrazide CAS No. 352459-47-3

N'-(adamantane-1-carbonyl)pyridine-2-carbohydrazide

Katalognummer: B14147126
CAS-Nummer: 352459-47-3
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: PNWPEAGOSOWIPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide is a compound that combines the adamantane moiety with a pyridine-2-carbohydrazide structure Adamantane is known for its rigid, cage-like structure, which imparts unique chemical properties to its derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with pyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction could produce adamantane-1-methanol derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, making it effective in targeting intracellular pathways. The pyridine-2-carbohydrazide group can form hydrogen bonds and other interactions with target molecules, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide is unique due to the specific positioning of the pyridine ring and the presence of the carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

352459-47-3

Molekularformel

C17H21N3O2

Molekulargewicht

299.37 g/mol

IUPAC-Name

N'-(adamantane-1-carbonyl)pyridine-2-carbohydrazide

InChI

InChI=1S/C17H21N3O2/c21-15(14-3-1-2-4-18-14)19-20-16(22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,21)(H,20,22)

InChI-Schlüssel

PNWPEAGOSOWIPR-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CC=N4

Löslichkeit

24.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.